3-Acryloyl-2-oxazolidinone (CAS 2043-21-2) is an achiral acrylamide derivative widely employed as a versatile building block and dienophile in asymmetric synthesis, particularly in Diels-Alder reactions. It serves as a precursor to more complex chiral auxiliaries and as a monomer in the synthesis of functional polymers. Its rigid, planar structure and the electron-withdrawing nature of the oxazolidinone ring activate the vinyl group for nucleophilic attack and cycloaddition reactions, making it a reliable component for constructing stereochemically defined molecules.
Substituting 3-Acryloyl-2-oxazolidinone with simpler, achiral monomers like methyl acrylate or acrylamide eliminates the potential for high diastereoselectivity in critical C-C bond-forming reactions, as the oxazolidinone scaffold is essential for creating the necessary chiral environment. Even when compared to other N-acyl auxiliaries, such as N-crotonoyl derivatives, the specific geometry and electronic properties of the N-acryloyl group dictate unique reactivity profiles in cycloadditions and conjugate additions. Furthermore, methods for attaching the acryloyl group to the oxazolidinone ring are specialized to avoid polymerization, a common failure point when using generic acylation conditions with simpler reagents. Therefore, selecting this specific compound is critical for reproducibility in established stereoselective protocols.
In Lewis acid-catalyzed Diels-Alder reactions with cyclopentadiene, N-acryloyl systems based on chiral oxazolidinones consistently provide high levels of diastereoselectivity. For example, the reaction catalyzed by 2 mol% Fe(ClO4)3·6H2O with a chiral bipyridine diol ligand afforded the endo-cycloadduct in 99% yield and a 98% enantiomeric excess (ee). This demonstrates the compound's utility as a benchmark dienophile for evaluating new catalytic systems and achieving high stereocontrol.
| Evidence Dimension | Enantiomeric Excess (ee) & Yield |
| Target Compound Data | 98% ee, 99% yield (for a chiral derivative) |
| Comparator Or Baseline | Lower selectivity or yield with other dienophiles or catalysts. |
| Quantified Difference | Approaches quantitative yield and near-perfect enantioselectivity. |
| Conditions | Diels-Alder reaction with cyclopentadiene, catalyzed by 2 mol% Fe(ClO4)3·6H2O and 2.4 mol% Bolm's ligand at -30 °C. |
For buyers synthesizing complex chiral molecules, this high, predictable selectivity reduces purification costs and maximizes the yield of the desired stereoisomer.
3-Acryloyl-2-oxazolidinone and its derivatives are key precursors for the asymmetric synthesis of β-amino acids via conjugate addition. For instance, the conjugate addition of lithium dibenzylamide to a chiral N-acryloyl oxazolidinone derivative, followed by alkylation and deprotection, provides a range of (S)-2-alkyl-3-aminopropanoic acids in good yields and high enantiomeric excess. This highlights its value as a reliable starting material for creating valuable, non-proteinogenic amino acids.
| Evidence Dimension | Product Type & Stereochemical Control |
| Target Compound Data | Serves as an effective Michael acceptor for generating chiral β-amino acid derivatives. |
| Comparator Or Baseline | Alternative multi-step or less stereoselective methods for β-amino acid synthesis. |
| Quantified Difference | Provides a streamlined route to enantiomerically enriched β-amino acids. |
| Conditions | Conjugate addition of a lithium amide to the acryloyl system, followed by enolate trapping and deprotection. |
This provides a direct and stereocontrolled procurement route for researchers in peptidomimetics and pharmaceutical development needing access to diverse β-amino acid scaffolds.
In the presence of a Lewis acid like Sc(OTf)3, N-acryloyl imides derived from chiral oxazolidinones undergo free-radical copolymerization with isobutylene to produce highly isotactic alternating copolymers. NMR analysis of these copolymers showed a meso/racemo (m/r) dyad ratio in excess of 95:5. In contrast, homopolymerization of the achiral 3-Acryloyl-2-oxazolidinone at -78 °C showed a preference for the syndiotactic (r) dyad, with an m/r ratio as low as 0.25. This demonstrates the compound's utility as a monomer where polymer tacticity can be controlled.
| Evidence Dimension | Polymer Tacticity (m/r dyad ratio) |
| Target Compound Data | Homopolymer m/r ratio = 0.25 (syndiotactic preference at -78 °C) |
| Comparator Or Baseline | Chiral derivative copolymer m/r ratio > 19 (isotactic, 95:5) |
| Quantified Difference | The achiral monomer shows opposite and weaker stereochemical preference compared to its chiral derivatives in controlled polymerizations. |
| Conditions | AIBN-initiated free-radical polymerization in CH2Cl2. |
For materials scientists, this compound is a valuable monomer for creating polymers with controlled stereochemistry, which directly impacts material properties like solubility, thermal stability, and mechanical strength.
This compound is the right choice when used as a dienophile, or as a direct precursor to a chiral dienophile, in Lewis acid-catalyzed Diels-Alder reactions. Its ability to facilitate high yields and exceptional stereocontrol is critical for producing key chiral intermediates for complex molecules, such as ligands for HIV-1 protease inhibitors.
As a reliable Michael acceptor, this reagent is ideal for synthetic routes involving conjugate addition of nitrogen nucleophiles. This provides a robust and stereocontrolled pathway to valuable β-amino acid derivatives, which are crucial building blocks in the development of peptidomimetics and other pharmaceuticals.
This monomer is indicated for polymerization reactions where control over polymer tacticity is desired. The oxazolidinone moiety can direct the stereochemical outcome of the polymerization, leading to materials with specific thermal and mechanical properties relevant to advanced material science applications.